4-Amino-3-methylbenzo[d]isoxazol-5-ol
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Overview
Description
1,2-Benzisoxazol-5-ol,4-amino-3-methyl-(9CI) is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16132 . This compound belongs to the class of benzisoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazol-5-ol,4-amino-3-methyl-(9CI) typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as Cu (I) or Ru (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as toxicity and high costs .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoxazol-5-ol,4-amino-3-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1,2-Benzisoxazol-5-ol,4-amino-3-methyl-(9CI) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazol-5-ol,4-amino-3-methyl-(9CI) involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzisoxazole derivatives such as:
Risperidone: An antipsychotic medication.
Zonisamide: An anticonvulsant used to treat epilepsy.
Uniqueness
1,2-Benzisoxazol-5-ol,4-amino-3-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzisoxazole derivatives .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-amino-3-methyl-1,2-benzoxazol-5-ol |
InChI |
InChI=1S/C8H8N2O2/c1-4-7-6(12-10-4)3-2-5(11)8(7)9/h2-3,11H,9H2,1H3 |
InChI Key |
QAVSVJGJGFWFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=C(C=C2)O)N |
Origin of Product |
United States |
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